molecular formula C9H17NO3 B065410 tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate CAS No. 174346-82-8

tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate

Cat. No. B065410
CAS RN: 174346-82-8
M. Wt: 187.24 g/mol
InChI Key: XIRUXUKRGUFEKC-UHFFFAOYSA-N
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Description

"tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate" is a specialized compound that has gained attention in the field of synthetic chemistry due to its utility as an intermediate in the synthesis of various pharmacologically active molecules and complex organic compounds. Its structure incorporates an azetidine ring, a four-membered nitrogen-containing cycle, which is a key feature influencing its reactivity and application in synthesis strategies.

Synthesis Analysis

The synthesis of "tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate" and related azetidine-2-carboxylic acid analogs involves several key steps, including regioselective allylation, selective reduction, tosylation, and intramolecular N-alkylation. These methods allow for the creation of compounds with various side chains and functionalities, enabling the study of their influence on peptide activity (Sajjadi & Lubell, 2008).

Molecular Structure Analysis

Molecular structure characterization of compounds related to "tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate" often involves techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. These methods provide detailed information on the compound's structure, including its crystallography, confirming the presence of bicyclooctane structures, lactone moieties, and piperidine rings in some synthesized derivatives (Moriguchi et al., 2014).

Chemical Reactions and Properties

Azetidine derivatives, including "tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate," exhibit a range of chemical reactivities due to their four-membered ring structure and the presence of functional groups. These compounds have been employed in various chemical transformations, such as iodolactamization, to yield highly functionalized molecules. Such reactions are crucial for developing potent compounds with potential applications in medicinal chemistry (Campbell et al., 2009).

Scientific Research Applications

  • Synthesis and Modification of Azetidine Compounds :

    • Azetidine-2-carboxylic acid analogs with heteroatomic side chains have been synthesized for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
    • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound structurally related to azetidines, has been synthesized as a bifunctional intermediate for further selective derivation (Meyers et al., 2009).
    • Research on the structural modification of azetidine compounds has led to a novel investigative anticancer agent derived from energetic materials (Deschamps et al., 2013).
  • Biological Applications :

    • Azetidine-2-carboxylic acid, a related compound, has been found in garden beets and is known for its toxic and teratogenic effects. It’s often used in studies of proline metabolism and protein conformation (Rubenstein et al., 2006).
  • Pharmaceutical and Medicinal Chemistry :

    • Azetidine derivatives have been used in the synthesis of pharmaceutical intermediates and as precursors for various bioactive compounds. One study investigated the synthesis of 1-(tert-butyl)-3-aminoazetidine, a pharmaceutical intermediate, through different ammonia sources (Yang, 2010).
    • Protected 3-haloazetidines, utilized as building blocks in medicinal chemistry, have been synthesized for the preparation of high-value azetidine-3-carboxylic acid derivatives (Ji et al., 2018).
  • Chemical and Structural Studies :

    • The synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate was explored as a new potential building block for amino alcohols and polyamines, showcasing the versatility of azetidine derivatives in synthetic chemistry (Jähnisch, 1997).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and IF IN EYES: Rinse cautiously with water for several minutes .

properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h7,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRUXUKRGUFEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564418
Record name tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate

CAS RN

174346-82-8
Record name tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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